tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate
Description
tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate is a fluorinated pyridine derivative featuring a tert-butyl carbamate group at the 2-position and a pentafluoroethyl substituent at the 5-position of the pyridine ring.
Properties
IUPAC Name |
tert-butyl N-[5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F5N2O2/c1-10(2,3)21-9(20)19-8-5-4-7(6-18-8)11(13,14)12(15,16)17/h4-6H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASNKMWFNLRBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401125679 | |
| Record name | Carbamic acid, N-[5-(1,1,2,2,2-pentafluoroethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1580464-68-1 | |
| Record name | Carbamic acid, N-[5-(1,1,2,2,2-pentafluoroethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1580464-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[5-(1,1,2,2,2-pentafluoroethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Pentafluoroethyl Group: The pentafluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable pentafluoroethylating agent, such as pentafluoroethyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate can undergo various types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Substitution Reactions: The pentafluoroethyl group can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Pentafluoroethyl iodide and a base such as potassium carbonate can be used for introducing the pentafluoroethyl group.
Major Products
Deprotection: The major product of Boc deprotection is the free amino compound.
Substitution: The major product of nucleophilic substitution is the substituted pyridine derivative.
Scientific Research Applications
tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The pentafluoroethyl group can influence the compound’s binding affinity and specificity by altering its electronic properties .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the pyridine ring’s 5-position significantly influences molecular weight, polarity, and stability. Key analogs include:
*Calculated based on analogous structures.
Key Observations :
- Fluorinated Groups: Pentafluoroethyl (-CF₂CF₃) and trifluoromethyl (-CF₃) substituents enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Chloro Substituents : Chloro groups (e.g., in CAS 1820707-62-7) increase reactivity for nucleophilic substitution, enabling further derivatization .
- Hydroxy/Methyl Groups : Compounds like C₁₁H₁₆FN₃O₃ exhibit moderate toxicity (Category 4 acute toxicity) and lower molecular weights, suggesting reduced steric hindrance .
Biological Activity
tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound this compound can be characterized by its unique structure, which includes a pyridine ring substituted with a pentafluoroethyl group and a tert-butyl carbamate moiety. The presence of the pentafluoroethyl group is notable for enhancing lipophilicity and potentially altering biological interactions.
Key Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C13H14F5N1O2 |
| Molecular Weight | 303.25 g/mol |
| Log P (octanol-water partition coefficient) | 2.5 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) comparable to last-resort antibiotics like vancomycin .
The proposed mechanism of action for these compounds involves the depolarization of bacterial cytoplasmic membranes, leading to a dissipation of membrane potential. This mechanism is critical for their bactericidal properties against both susceptible and drug-resistant strains .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various carbamate derivatives, including those structurally related to this compound. The results demonstrated strong bactericidal effects against biofilm-forming strains, highlighting the potential for developing new antibacterial agents from this class of compounds .
- In Vivo Studies : In vivo studies have shown that certain pyridine derivatives can significantly reduce bacterial load in infected models, suggesting that this compound could be explored further for therapeutic applications against resistant bacterial infections.
Pharmacological Profile
The pharmacological profile of this compound suggests high gastrointestinal absorption and permeability across biological membranes, making it a candidate for oral administration . Additionally, it does not inhibit major cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
